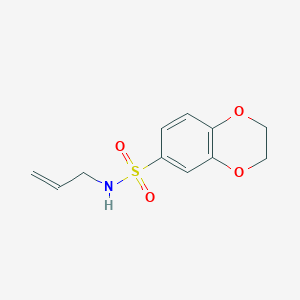

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-2-5-12-17(13,14)9-3-4-10-11(8-9)16-7-6-15-10/h2-4,8,12H,1,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZZVIYWRYLIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a sulfonamide derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, where the sulfonamide group is introduced to the benzodioxine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzodioxine derivatives.

Scientific Research Applications

Enzyme Inhibition

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied for its potential as an enzyme inhibitor. A significant area of research involves its activity against enzymes such as α-glucosidase and acetylcholinesterase.

Case Studies

-

Antidiabetic Potential :

- Research indicates that derivatives of benzodioxane sulfonamides exhibit inhibitory effects on α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestines. The synthesized compounds showed promising results in reducing blood glucose levels in animal models when compared to standard drugs like glibenclamide .

- Cognitive Disorders :

Anticancer Activity

The compound has also been evaluated for its anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Research Findings

- Mechanistic Studies :

- Cell Line Studies :

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that allow for structural modifications to enhance biological activity.

Synthetic Pathways

- Initial Synthesis :

- Further Derivatization :

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s interaction with cellular receptors and enzymes is a key area of research to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include:

- 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

- 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzodioxine ring with the sulfonamide group and the prop-2-en-1-yl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds.

Biological Activity

N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 333446-76-7) is a sulfonamide derivative characterized by a unique benzodioxine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a sulfonamide group that is known for its ability to inhibit various biological processes, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The compound features a prop-2-en-1-yl substitution on the benzodioxine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 245.29 g/mol |

| CAS Number | 333446-76-7 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example, sulfonamides are known to act as competitive inhibitors of bacterial enzymes involved in folate synthesis, thereby exerting their antimicrobial effects.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented. For instance, it has been shown to affect various cancer cell lines, demonstrating IC values comparable to established anticancer agents.

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been studied for its anti-inflammatory effects. Research indicates that derivatives of benzodioxine can exhibit potent anti-inflammatory activity by inhibiting key inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of various benzodioxine derivatives found that certain compounds significantly reduced edema in animal models when compared to standard treatments like ibuprofen. The most effective derivative demonstrated an inhibition rate exceeding that of ibuprofen in carrageenan-induced paw edema assays.

The mechanism of action for this compound involves the inhibition of specific enzymes through competitive inhibition. The sulfonamide group mimics the structure of p-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS), thus blocking folate synthesis essential for bacterial growth.

Molecular Interactions

Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes:

| Enzyme | Binding Energy (kcal/mol) |

|---|---|

| Dihydropteroate Synthase | -9.5 |

| Cyclooxygenase | -8.7 |

These interactions suggest that the compound could be developed further as an effective therapeutic agent against infections and cancer.

Q & A

Q. What are the standard synthetic protocols for preparing N-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives?

The synthesis typically involves a two-step process:

- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. This forms the parent sulfonamide .

- Step 2 : N-alkylation with prop-2-en-1-yl halides in a polar aprotic solvent (e.g., DMF) using LiH as a base catalyst. Reaction optimization may require controlled temperature (room temperature to 60°C) and 3–4 hours of stirring . Purity is confirmed via TLC, and products are characterized using IR (sulfonamide S=O stretches at ~1350–1150 cm⁻¹) and ¹H NMR (dioxane protons at δ 4.2–4.4 ppm and allylic protons at δ 5.0–6.0 ppm) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- IR Spectroscopy : Identifies sulfonamide groups (asymmetric/symmetric S=O stretches) and aromatic C-H stretches (~3100 cm⁻¹) .

- ¹H NMR : Key signals include the dioxane ring protons (δ 4.2–4.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and allylic protons (δ 5.0–6.0 ppm for the propenyl group) .

- Elemental Analysis (CHN) : Validates molecular formula consistency (e.g., C₁₁H₁₁NO₄S) with theoretical vs. experimental %C, %H, and %N .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- Enzyme Inhibition : Compounds are screened against targets like α-glucosidase (for diabetes) or acetylcholinesterase (for Alzheimer’s) using spectrophotometric assays. IC₅₀ values are calculated relative to standards (e.g., acarbose for α-glucosidase) .

- Antibacterial Activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition or MIC (minimum inhibitory concentration) measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during N-alkylation?

- Catalyst Screening : LiH is standard, but alternatives like K₂CO₃ or Cs₂CO₃ may improve yields in DMF or acetonitrile .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce undesired hydrolysis.

- Temperature Control : Elevated temperatures (50–60°C) accelerate reactions but risk propenyl group polymerization. Monitoring via TLC or HPLC is critical .

Q. How do structural modifications (e.g., substituents on the dioxane ring) influence α-glucosidase inhibitory activity?

- SAR Studies : Electron-withdrawing groups (e.g., -Br, -F) at the sulfonamide’s para position enhance activity (e.g., IC₅₀ = 81–86 μM for brominated derivatives vs. 37 μM for acarbose) .

- Steric Effects : Bulky N-alkyl groups (e.g., propenyl) may reduce binding affinity compared to smaller substituents. Docking studies (e.g., AutoDock Vina) can predict interactions with the enzyme’s active site .

Q. What advanced crystallographic methods resolve contradictions in reported molecular conformations?

- Single-Crystal XRD : Using SHELXL for refinement, the dioxane ring’s chair conformation and sulfonamide torsion angles (e.g., C-S-N-C dihedral) are determined. Discrepancies in bond lengths (e.g., S=O at 1.43–1.45 Å) may arise from twinning or disorder, addressed via PLATON checks .

- ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids clarifies positional uncertainties in propenyl group orientation .

Q. How can computational modeling predict this compound’s interaction with angiotensin II receptors for hypertension studies?

- Docking Protocols : Glide or GOLD software dock the compound into the receptor’s active site (PDB ID: 3R8A). Key interactions include hydrogen bonding between the sulfonamide oxygen and Arg167, and π-π stacking with the dioxane ring .

- MD Simulations : Desmond or AMBER assess binding stability over 100 ns, with RMSD <2.0 Å indicating stable complexes .

Methodological Considerations

Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) resolved?

- Assay Standardization : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH 6.8 PBS).

- Statistical Validation : Triplicate experiments with SEM <5% ensure reproducibility. Outliers are analyzed via Grubbs’ test .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.